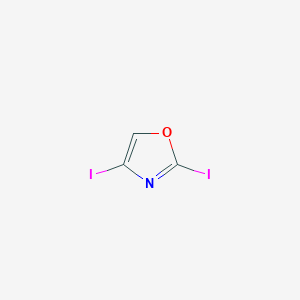

2,4-Diiodooxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-diiodo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HI2NO/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADMQUDKNXZWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648385 | |

| Record name | 2,4-Diiodo-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037597-73-1 | |

| Record name | 2,4-Diiodo-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diiodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Diiodooxazole and Its Derivatives

Direct Iodination Approaches to Oxazole (B20620) Scaffolds

The direct introduction of iodine onto an oxazole ring presents a significant synthetic challenge due to the electronic nature of the heterocycle. The oxazole ring's reactivity towards electrophiles dictates the position of substitution, which is not always aligned with the desired 2,4-disubstitution pattern.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination is a fundamental transformation in organic synthesis. For oxazoles, this typically involves treatment with an electrophilic iodine source such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an acid or an oxidizing agent. researchgate.netresearchgate.net The inherent electronic properties of the oxazole ring, however, render the C5 position the most electron-rich and thus the most susceptible to electrophilic attack. vulcanchem.com As a result, direct iodination of an unsubstituted oxazole preferentially yields 5-iodooxazole. vulcanchem.com

Attempts to force iodination at other positions through direct electrophilic attack have been met with limited success. Investigations using various electrophiles like NIS, iodine with acid, and ICl on oxazole substrates at best produced the 4-iodooxazole (B3223780) in very low yields. researchgate.net More recent methodologies have explored iodine(III)-mediated reactions. For instance, the use of iodosobenzene (B1197198) (PhI=O) with trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH) can promote the synthesis of substituted oxazoles from ketones and nitriles, but this builds the ring rather than directly iodinating a pre-formed one. nih.gov

Regioselectivity Challenges in Direct Iodination of Oxazoles

The principal challenge in the direct iodination of oxazoles is controlling the regioselectivity. The order of reactivity for electrophilic substitution on the oxazole ring is generally C5 > C4 > C2. This inherent reactivity profile means that achieving substitution at the less reactive C4 and C2 positions, especially to create a 2,4-diiodo product, is synthetically challenging via direct electrophilic aromatic substitution.

Direct methods often lead to a mixture of mono-iodinated products, with the 5-iodo isomer predominating, and di- or tri-iodinated species forming under harsher conditions. For example, attempts at the electrophilic iodination of a 5-(indol-3-yl)oxazole derivative resulted in a low yield of the 4-iodooxazole, underscoring the difficulty of targeting the C4 position directly. researchgate.net The formation of 2,4-diiodooxazoles as significant products through direct electrophilic iodination is not a commonly reported or efficient strategy. The electronic deactivation of the ring after the first iodination further complicates subsequent substitutions, making controlled di-iodination problematic.

Metalation-Directed Iodination Strategies for 2,4-Diiodooxazole

To overcome the regioselectivity issues inherent in direct iodination, metalation-directed strategies have been developed. These methods involve the deprotonation of specific C-H bonds using a strong base, creating a nucleophilic organometallic intermediate that can then be quenched with an electrophilic iodine source. This approach allows for the sequential and position-selective introduction of iodine atoms.

Lithiation-Iodination Sequences for Diiodination

The most successful and widely reported method for synthesizing this compound involves a sequential lithiation and iodination protocol. acs.orguib.nonih.gov This process typically involves deprotonation with a strong lithium amide base, such as lithium bis(trimethylsilyl)amide (LiHMDS), followed by quenching the resulting lithiated species with molecular iodine (I₂). uib.no

The synthesis of the 2,4-diiodo derivative is often achieved in a stepwise manner. First, a regioselective mono-iodination at the C4 position is performed. This 4-iodooxazole intermediate is then subjected to a second lithiation/iodination cycle to install the iodine atom at the C2 position, yielding the desired this compound. acs.orgnih.gov In one reported synthesis, this second lithiation/iodination of a 4-iodooxazole intermediate afforded the 2,4-diiodo compound in a 65% isolated yield. acs.org Alternatively, a one-pot dilithiation followed by quenching with excess iodine has been used to directly furnish the 2,4-diiodinated product. uib.no

The outcome and selectivity of the lithiation-iodination sequence are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice and stoichiometry of the base, reaction temperature, and solvent.

Base and Stoichiometry: Strong, non-nucleophilic bases like LiHMDS are commonly employed. For di-iodination, an excess of the base is required to achieve deprotonation at both the C2 and C4 positions. For instance, treating an oxazole derivative with 3.1 equivalents of LiHMDS followed by 3.0 equivalents of iodine resulted in the formation of the 2,4-diiodo derivative as the major product. uit.no

Temperature: Temperature plays a critical role in directing the regioselectivity of the lithiation. In the synthesis of breitfussin A and B, it was observed that metalation of an indole-oxazole fragment with LiHMDS at -78 °C followed by iodination gave the 4-iodo derivative as the major product. acs.orgnih.gov However, raising the temperature to -40 °C before the addition of iodine favored the formation of the 2-iodo derivative. acs.org Another protocol for synthesizing a 2,4-diiodinated oxazole involved dilithiation with LiHMDS in THF at -78 °C for one hour before the addition of iodine, which produced the target compound in 79% yield alongside a 12% yield of the 2-iodo byproduct. uib.no

The following table summarizes the results of a di-iodination reaction on a 5-(4-methoxyphenyl)oxazole (B1676806) substrate, highlighting the product distribution under specific conditions.

| Substrate | Base (equiv.) | Electrophile (equiv.) | Temperature (°C) | Product(s) and Yield/Ratio | Reference |

| 5-(4-methoxyphenyl)oxazole | LiHMDS (3.1) | I₂ (3.0) | -78 | 2,4-diiodo-5-(4-methoxyphenyl)oxazole (62%) and 2-iodo-5-(4-methoxyphenyl)oxazole (13%) | uit.no |

| 4-iodo-5-(indol-3-yl)oxazole derivative | LiHMDS | I₂ | -78 | 2,4-diiodo-5-(indol-3-yl)oxazole derivative (65%) | acs.org |

| 5-((4-methoxyphenoxy)methyl)oxazole | LiHMDS | I₂ | -78 | 2,4-diiodo-5-((4-methoxyphenoxy)methyl)oxazole (79%) and 2-iodo-5-((4-methoxyphenoxy)methyl)oxazole (12%) | uib.no |

This table is generated based on data reported in the specified literature and is for illustrative purposes.

The presence of substituents or protecting groups on the oxazole ring can significantly influence the regiochemical course of the iodination. Protecting groups can be used to block certain positions, thereby directing the metalation and subsequent iodination to the desired sites.

A tosyl (Ts) group, for example, can be used as a protecting group. However, its electronic properties can alter the reaction's outcome. In one study, subjecting a 2-tosylated oxazole derivative to di-iodination conditions (LiHMDS, I₂) resulted in a mixture of the mono-iodinated product (50% yield) and the 2,4-diiodinated product (23% yield). uit.no This suggests that the electron-withdrawing nature and steric bulk of the tosyl group at C2 may hinder the second deprotonation/iodination step at that position.

The triisopropylsilyl (TIPS) group has also been employed as a protecting group at the C2 position. This strategy allows for selective metalation and functionalization at the C4 and C5 positions. acs.orgacs.org The TIPS group can remain in place during subsequent reactions, such as Suzuki cross-couplings, and can be selectively removed later in the synthetic sequence using aqueous acid. acs.org This demonstrates the utility of protecting groups in orchestrating complex, multi-step syntheses involving iodinated oxazole intermediates.

Optimization of Stoichiometry and Reaction Conditions (e.g., Base Equivalence, Temperature)

Magnesium-Based Metalation Protocols for Diiodination (e.g., TMPMgCl•LiCl)

The direct functionalization of the oxazole core through deprotonation requires carefully chosen reagents to avoid ring fragmentation and ensure high regioselectivity. Turbo-Grignard reagents, such as the Hauser base 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl), have emerged as powerful tools for the magnesiation of sensitive heterocycles like oxazole. nih.govacs.orguni-muenchen.de These bases offer a balance of high reactivity and good functional group tolerance under mild conditions. uni-muenchen.deresearchgate.net

The use of TMPMgCl·LiCl allows for the generation of stable magnesiated oxazole species. nih.govacs.org This method has been successfully applied to develop a general synthesis for 2,4,5-trisubstituted oxazoles. nih.govacs.org The process involves successive metalations and reactions with various electrophiles. nih.gov For diiodination, an initial magnesiation at one of the acidic positions (C2, C4, or C5) is performed, followed by quenching with an iodine source. A subsequent metalation and iodination step can then be carried out to install the second iodine atom, yielding diiodooxazole derivatives. The stability of the intermediate organomagnesium species is crucial, preventing the ring-opening reactions that can plague lithiated oxazoles. uni-muenchen.de

The general protocol for the functionalization of an oxazole using TMPMgCl·LiCl is outlined below:

| Step | Procedure | Temperature |

| 1 | Metalation of the oxazole substrate with TMPMgCl·LiCl in an appropriate solvent (e.g., THF). | -78 °C to 25 °C |

| 2 | Addition of the first electrophile (e.g., iodine) to yield the mono-functionalized oxazole. | -78 °C to rt |

| 3 | A second metalation step using TMPMgCl·LiCl. | -78 °C to 25 °C |

| 4 | Addition of the second electrophile (e.g., iodine) to yield the di-functionalized oxazole. | -78 °C to rt |

| This table summarizes a general procedure for the sequential functionalization of oxazoles using TMPMgCl·LiCl, which can be adapted for diiodination. |

Control of Site-Selectivity between C2 and C4 Iodination

The regioselectivity of halogenation on the oxazole ring is a significant synthetic challenge. The C2 proton is generally the most acidic, but the thermodynamic stability of the resulting anion and reaction kinetics play a crucial role in determining the site of metalation and subsequent iodination.

Research has shown that temperature is a critical variable in controlling the site of iodination when using lithium amide bases like lithium bis(trimethylsilyl)amide (LiHMDS). uit.noacs.org A common strategy involves an initial deprotonation followed by quenching with an iodine electrophile.

C4-Iodination : Performing the metalation with LiHMDS at -78 °C and quenching with iodine at the same low temperature predominantly yields the 4-iodooxazole derivative. acs.org This outcome is attributed to the kinetic deprotonation at C4 or a rapid equilibrium favoring the C4-lithiated species at low temperatures. orgsyn.org

C2-Iodination : In contrast, if the temperature is raised to -40 °C after the initial lithiation at -78 °C but before the addition of iodine, the major product becomes the 2-iodooxazole (B2367723). acs.org This suggests that the 2-lithiooxazole is the thermodynamically more stable intermediate, and the higher temperature allows for equilibration from the kinetically formed C4-lithiated species. orgsyn.org

2,4-Diiodination : The formation of this compound often occurs as a minor byproduct in these reactions. acs.orgorgsyn.org However, it can be synthesized deliberately and in high yield through a sequential iodination strategy. A regioselective C4-iodination is first performed on the oxazole substrate. The resulting 4-iodooxazole is then subjected to a second lithiation and iodination step, which directs the second iodine atom to the C2 position, affording the desired this compound in good yield. acs.orgsci-hub.se

The following table details the reaction conditions for achieving site-selective iodination of an indole-oxazole fragment as reported in the synthesis of Breitfussin A and B. acs.org

| Target Product | Base | Metalation Temp. | Iodination Temp. | Major Isomer Yield |

| 4-Iodooxazole | LiHMDS (3 equiv) | -78 °C | -78 °C | 79% |

| 2-Iodooxazole | LiHMDS (3 equiv) | -78 °C | -40 °C | 65% |

| This compound | LiHMDS (3 equiv) | -78 °C | -78 °C | 65% (from 4-iodooxazole) |

| Data from a study on the total synthesis of breitfussin A and B, demonstrating temperature control over iodination site selectivity. acs.org |

Hypervalent Iodine-Mediated Synthesis of Iodooxazole Derivatives

Hypervalent iodine reagents have become increasingly popular in organic synthesis due to their low toxicity, high stability, and versatile reactivity, which often mimics that of transition metals. eurekaselect.commdpi.com These reagents are particularly effective in promoting oxidative cyclization reactions to form various heterocyclic systems, including oxazoles. thieme-connect.comchim.itnih.gov Their application provides a metal-free pathway for constructing the oxazole core, with the potential to incorporate iodine atoms during the process.

Oxidative Cyclization Reactions Incorporating Iodine(III) Reagents

The synthesis of oxazoles using hypervalent iodine(III) reagents typically involves the intramolecular oxidative cyclization of suitable acyclic precursors. thieme-connect.com Reagents such as phenyliodine(III) diacetate (PIDA) and in situ-generated phenyliodine(III) bis(triflate) (PhI(OTf)₂) are powerful oxidants that can activate substrates and facilitate C–O bond formation. thieme-connect.comnih.gov

Several types of precursors have been successfully cyclized to form oxazoles:

N-Styrylbenzamides : These enamides undergo rapid intramolecular oxidative cyclization in the presence of PhI(OTf)₂ to give 2,5-disubstituted oxazoles in high yields. thieme-connect.com

N-Propargyl Amides : PIDA can promote the oxidative cycloisomerization of N-propargyl amides to furnish 2,5-disubstituted oxazoles. This methodology has been extended to prepare iodinated oxazoles by using a combination of PIDA and lithium iodide (LiI). chim.it

Ketones and Nitriles : A single-step synthesis of highly substituted oxazoles can be achieved by reacting ketones with nitriles in the presence of iodosobenzene and a Brønsted acid like trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH). mdpi.comnih.gov

| Precursor | Hypervalent Iodine Reagent | Product | Reference |

| N-Styrylbenzamides | PhI(OTf)₂ (in situ) | 2,5-Disubstituted Oxazoles | thieme-connect.com |

| N-Propargyl Amides | PIDA, LiI | 5-Iodomethyl-2-substituted Oxazoles | chim.it |

| Ketones & Nitriles | Iodosobenzene, Tf₂NH | Polysubstituted Oxazoles | mdpi.comnih.gov |

| This table showcases various hypervalent iodine(III)-mediated oxidative cyclization strategies for synthesizing oxazole derivatives. |

Mechanistic Insights into Hypervalent Iodine-Driven Oxazole Formation

The mechanism of oxazole formation mediated by hypervalent iodine reagents is dependent on the substrate. However, a general theme involves the initial activation of the substrate by the iodine(III) center, followed by intramolecular nucleophilic attack and subsequent elimination to form the aromatic ring.

For the oxidative cyclization of N-styrylbenzamides , the proposed mechanism begins with the reaction of the enamide with the iodine(III) reagent. This is followed by an intramolecular attack of the amide oxygen onto the activated double bond, leading to a cyclized intermediate. thieme-connect.com This intermediate, an oxazoline, can then undergo oxidation or elimination to yield the final oxazole product. thieme-connect.com

In the reaction of ketones with nitriles , the proposed pathway involves the formation of an α-iodanyl ketone intermediate from the reaction of the ketone with the iodine(III) species and an acid. mdpi.com This electrophilic intermediate then undergoes a Ritter-type reaction with the nitrile solvent or additive. The resulting nitrilium ion intermediate is poised for intramolecular cyclization via attack from the enolate oxygen, which, after elimination of iodobenzene (B50100) and a proton, furnishes the substituted oxazole ring. mdpi.com

For the cycloisomerization of N-propargyl amides , the iodine(III) species is believed to activate the carbon-carbon triple bond, making it susceptible to intramolecular attack by the amide oxygen. eurekaselect.com This cyclization event, followed by rearrangement and elimination, leads to the formation of the oxazole. When an iodide source like LiI is included, the iodine(III) reagent can facilitate the incorporation of an iodine atom onto the side chain of the final product. chim.it

Reactivity and Mechanistic Investigations of 2,4 Diiodooxazole

Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Diiodooxazole

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. uwindsor.ca In the case of this compound, these reactions have been pivotal in understanding how to selectively functionalize different positions on the oxazole (B20620) ring.

Suzuki–Miyaura Coupling of this compound

The Suzuki-Miyaura coupling, a reaction that joins an organoboron compound with a halide, has been extensively studied with this compound. rsc.orgnih.gov This research has led to the development of methods for controlling which of the two iodine atoms is replaced, a critical aspect for the synthesis of complex molecules. rsc.org

A key breakthrough in the chemistry of this compound has been the ability to switch the site of reaction by changing the ligand attached to the palladium catalyst. nih.govmdpi.com While many conditions lead to poor selectivity, specific ligands have been identified that direct the reaction to either the C2 or C4 position with high precision. rsc.orgnih.gov

For instance, the use of Xantphos as a ligand promotes a highly selective reaction at the C4 position. rsc.orgnih.gov Conversely, employing 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) in acetonitrile (B52724) as the solvent leads to a highly selective reaction at the C2 position. rsc.orgnih.gov PTA is a small, water-soluble, and air-stable phosphine (B1218219) ligand with a cone angle of approximately 103°. sigmaaldrich.comstrem.comfishersci.ca This ligand-dependent control allows chemists to choose which position of the this compound to modify, a powerful tool for targeted synthesis. nih.govresearchgate.net

Table 1: Ligand-Controlled Site-Selectivity in the Suzuki-Miyaura Coupling of this compound

| Ligand | Preferred Reaction Site | Selectivity (C4:C2 or C2:C4) |

|---|---|---|

| Xantphos | C4 | High (e.g., 13:1 C4:C2) nih.gov |

| 1,3,5-Triaza-7-phosphaadamantane (PTA) | C2 | High (e.g., ~13:1 C2:C4 in MeCN) nih.gov |

| PPh₃, dppf, XPhos | C4 | Moderate to high nih.gov |

| PᵗBu₃ | C2 | Modest (e.g., ~2:1 C2:C4) nih.gov |

The regioselectivity of the Suzuki-Miyaura coupling on this compound is governed by a delicate interplay of electronic and steric factors. nih.govdiva-portal.org Theoretical models predict that the C2 position should be more reactive due to electronic factors. nih.govnih.gov However, experimental results often show a preference for reaction at the C4 position, suggesting that steric effects and the nature of the palladium catalyst's ligation state also play a crucial role. rsc.orgnih.gov

The choice of ligand significantly influences the steric and electronic environment of the palladium catalyst. diva-portal.org Bulky ligands can favor less sterically hindered reaction sites, while electron-rich ligands can alter the reactivity of the catalyst, influencing which carbon-iodine bond undergoes oxidative addition more readily. nih.govdiva-portal.org The ability of ligands like Xantphos to favor C4 arylation, contrary to electronic predictions, highlights the importance of the ligand sphere in controlling the reaction's outcome. nih.gov The switch to C2 selectivity with the small-cone-angle ligand PTA in acetonitrile further underscores the complex nature of these interactions, suggesting that a simple model based on ligand bulk is insufficient. nih.gov

The ability to control the site of the initial coupling reaction on this compound opens the door for sequential functionalization. rsc.orgnih.gov By first performing a selective mono-arylation at either the C2 or C4 position, the remaining iodine atom can be used in a subsequent, different cross-coupling reaction. ignited.inignited.in This allows for the synthesis of tri-substituted oxazoles with different groups at the 2 and 4 positions in a controlled, stepwise manner. ignited.inrsc.org

For example, a regioselective Suzuki-Miyaura coupling can be performed first, followed by a Stille coupling to introduce a second, different aryl group. ignited.inignited.in This strategy provides a convergent approach to complex tris-oxazoles in high yields and with a minimal number of steps. ignited.in The ability to achieve high selectivity in the initial mono-arylation is crucial to avoid the formation of unwanted bis-arylated byproducts. rsc.org

The palladium-catalyzed Suzuki-Miyaura coupling of this compound has been shown to be compatible with a variety of boronic acids. mdpi.com This demonstrates the versatility of the method for creating a range of substituted oxazoles. The reaction tolerates various functional groups on the coupling partner, which is a significant advantage of the Suzuki-Miyaura reaction in general. nih.gov However, the substrate scope can be influenced by steric hindrance, with ortho-substituted arylboronic acids sometimes exhibiting lower reactivity. organic-chemistry.org The development of robust catalytic systems has expanded the applicability of this reaction to a wide array of substrates, making it a valuable tool in medicinal and materials chemistry. nih.govmdpi.com

Sequential and Selective Mono- and Bis-Arylation Strategies

Stille Coupling Reactions of this compound

While the Suzuki-Miyaura coupling has been more extensively studied, the Stille coupling, which utilizes organotin reagents, has also been employed in the functionalization of 2,4-dihalooxazoles. ignited.inignited.in One of the key applications of the Stille reaction in this context is in sequential cross-coupling strategies. ignited.in After an initial selective Suzuki-Miyaura coupling at one of the halogenated positions, the remaining halogen can be substituted using a Stille reaction. ignited.inignited.in This approach has been successfully used to synthesize tris-oxazole structures. ignited.in The Stille reaction offers an alternative to a second Suzuki coupling and can be advantageous depending on the desired substituent and the stability of the corresponding organometallic reagent. libretexts.org

Regioselective Stille Coupling for Polyoxazole Synthesis

The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organohalide, has been employed in the synthesis of polyoxazoles using this compound. A notable strategy involves a sequential cross-coupling approach where an initial Suzuki-Miyaura coupling is followed by a Stille coupling. nih.gov This method allows for the convergent synthesis of trisoxazoles in high yields and with a minimal number of steps. nih.gov

The general approach leverages the differential reactivity of the C2 and C4 positions of the diiodooxazole. The C2 position is generally more reactive towards oxidative addition of the palladium(0) catalyst. ignited.in This allows for a regioselective Suzuki-Miyaura coupling at the C2 position, leaving the C4-iodo group intact for a subsequent Stille coupling with a 2-metallo-oxazole, ultimately forming the desired trisoxazole structure. nih.govignited.in

Negishi Coupling Reactions of this compound

The Negishi coupling, which pairs an organozinc reagent with an organic halide under nickel or palladium catalysis, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgwikipedia.org While the direct application of Negishi coupling to this compound is not extensively detailed in the provided results, the principles of regioselectivity observed in other cross-coupling reactions are applicable. For instance, Vedejs utilized a Negishi coupling in the synthesis of a bisoxazole, highlighting its utility in this area. ignited.in The inherent reactivity difference between the C2 and C4 positions of the dihalo-oxazole can be exploited to achieve regioselective coupling.

In related dihalogenated heterocycles, the choice of catalyst and ligands can influence the site of reaction. For instance, in the Negishi coupling of 2,4-dibromothiazole, regioselective reactions have been developed. researchgate.net This suggests that similar control could be achieved with this compound, allowing for selective functionalization at either the C2 or C4 position by tuning the reaction conditions.

Other Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Sonogashira Coupling)

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another important carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org The regioselectivity of Sonogashira coupling on dihalogenated heterocycles is often dictated by the relative reactivity of the carbon-halogen bonds. libretexts.org In the case of 2,4-dichloroquinoline, for example, the chloro group at the C2 position is more susceptible to oxidative addition by Pd(0) due to the electron-withdrawing effect of the adjacent nitrogen atom. beilstein-journals.org

For this compound, a similar principle applies. The C2-I bond is generally more reactive than the C4-I bond. This differential reactivity allows for regioselective Sonogashira coupling at the C2 position. This selectivity can be crucial for the synthesis of complex molecules where a specific substitution pattern is required. The choice of catalyst and ligands can also play a role in controlling the regioselectivity of the Sonogashira coupling, as has been demonstrated with diiodopurines. rsc.org

Regioselective Functionalization Beyond Cross-Coupling

Beyond metal-catalyzed cross-coupling reactions, other methods can be employed for the regioselective functionalization of this compound. These techniques offer alternative pathways to introduce diverse functional groups onto the oxazole core.

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgicho.edu.pl This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org The heteroatom within the DMG coordinates to the lithium, facilitating the deprotonation at the adjacent position. baranlab.org

While direct application of DoM to this compound is not explicitly described, the principles of this methodology could be adapted. For instance, if a suitable directing group were present on the oxazole ring, it could direct metalation to a specific position. It is important to note that the presence of the iodo groups would compete with proton abstraction, potentially leading to halogen-metal exchange. In a related context, the metalation of oxazoles has been studied, and the C2 position is generally the most acidic and thus the primary site of deprotonation. ignited.in

Nucleophilic Aromatic Substitution (SNAr) Pathways (if applicable to this compound)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. libretexts.orgwikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgncrdsip.com For an SNAr reaction to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group. libretexts.orgncrdsip.com

The applicability of SNAr to this compound is questionable. The oxazole ring itself is electron-rich, and while the iodo groups are decent leaving groups, the ring is not sufficiently activated by strong electron-withdrawing substituents to facilitate nucleophilic attack under typical SNAr conditions. libretexts.orgncrdsip.com Reactions of aryl halides with strong nucleophiles often require harsh conditions unless the ring is activated by groups like nitro groups. ncrdsip.com Therefore, SNAr is generally not a viable pathway for the functionalization of this compound.

Detailed Mechanistic Analysis of this compound Transformations

The regioselectivity observed in the transformations of this compound is a result of the intricate interplay of electronic and steric factors, as well as the specific reaction conditions employed. The mechanism of palladium-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Sonogashira couplings, follows a general catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. nih.gov In the case of this compound, the C2 position is electronically more activated and thus more susceptible to oxidative addition than the C4 position. ignited.in This inherent difference in reactivity forms the basis for the regioselective functionalization at the C2 position.

However, the choice of ligands on the palladium catalyst can significantly influence the regioselectivity. rsc.org For instance, in the Suzuki-Miyaura coupling of this compound, certain ligands can favor coupling at the C4 position, contrary to the predicted reactivity. nih.gov This ligand-dependent regiodivergence has been observed in various cross-coupling reactions of dihalogenated heterocycles and is a subject of ongoing research. nih.gov The precise mechanism by which ligands steer the reaction to the less reactive site is complex and can involve factors such as the steric bulk and electronic properties of the ligand, which can alter the geometry and reactivity of the palladium catalyst.

The "halogen dance" rearrangement, a base-mediated isomerization of halo-heterocycles, is another mechanistic consideration. researchgate.net While primarily studied for bromo- and iodooxazoles with a proton at the adjacent position, it highlights the potential for migration of the halogen under basic conditions, which could complicate regioselective functionalization attempts.

Oxidative Addition Steps in Palladium Catalysis

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.orgchemrxiv.org This step is often the rate-determining phase of the entire catalytic cycle. libretexts.org In this process, the palladium center inserts itself into the carbon-halogen bond, leading to a change in its oxidation state from Pd(0) to Pd(II) and forming a new organopalladium(II) complex. chemrxiv.orgnumberanalytics.com

For substrates containing multiple halogen atoms, such as this compound, the site of the initial oxidative addition is a critical factor that dictates the final product regioselectivity. The reactivity of carbon-halogen bonds in oxidative addition typically follows the order of bond dissociation energy: C-I > C-Br > C-Cl. researchgate.net Consequently, in a diiodo-substituted compound like this compound, both carbon-iodine bonds are susceptible to reaction.

In the specific case of this compound, the electronic environment of the oxazole ring influences the reactivity of the C2 and C4 positions. Research has shown that without specific catalyst control, oxidative addition may preferentially occur at the more electrophilic carbon position. nih.gov However, studies on dihaloazoles, including this compound, reveal that the selectivity of oxidative addition is not solely governed by the inherent electronic properties of the substrate but is profoundly influenced by the reaction conditions, particularly the structure of the palladium catalyst. nih.gov It has been demonstrated that by modifying the ligand on the palladium catalyst, it is possible to direct the oxidative addition to either the C2 or the C4 position of the oxazole ring. nih.govscispace.com For instance, it has been reported that C4 oxidative addition is favored over C2 by altering the metal/ligand complex. nih.gov

The general mechanism involves the initial formation of a 14-electron PdL₂ complex from a precatalyst, which then undergoes oxidative addition with the aryl halide. chemrxiv.org However, mechanistic studies suggest that for more reactive halides like aryl iodides, the reaction may proceed through a 12-electron monoligated palladium complex (PdL). chemrxiv.org

Understanding Transmetalation and Reductive Elimination Phases

Following the initial oxidative addition step, the catalytic cycle proceeds through two more key phases: transmetalation and reductive elimination. libretexts.orgnumberanalytics.com

Transmetalation: In this phase, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the newly formed palladium(II) complex. libretexts.orgnumberanalytics.com This step displaces the halide on the palladium center, creating a new diorganopalladium(II) intermediate where both organic partners of the final coupled product are bound to the metal. chemrxiv.org The transmetalation process is typically facilitated by a base, which activates the organometallic reagent. libretexts.org For organoboron reagents, the base helps form a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium center. chemrxiv.org The exact mechanism can proceed via intermediates containing a Pd-O-B linkage. chemrxiv.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. libretexts.org The two organic ligands bound to the palladium(II) center couple, forming a new carbon-carbon bond and the desired product. chemrxiv.org Simultaneously, the palladium center is reduced from Pd(II) back to its original Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org For reductive elimination to occur, the two organic groups must be positioned cis (adjacent) to each other on the palladium complex. libretexts.orguwindsor.ca If the intermediate formed after transmetalation has a trans geometry, a trans-to-cis isomerization must occur before the final elimination can take place. libretexts.orguwindsor.ca Kinetic studies have shown that this step is typically intramolecular and follows first-order kinetics. libretexts.org

| Step | Description |

| 1. Oxidative Addition | Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. libretexts.orgchemrxiv.org |

| 2. Transmetalation | An organometallic reagent (e.g., R-B(OH)₂) transfers its organic group (R) to the Pd(II) center. libretexts.orgnumberanalytics.com |

| 3. Isomerization (if needed) | The resulting diorganopalladium(II) complex isomerizes to place the two organic groups in a cis position. uwindsor.ca |

| 4. Reductive Elimination | The two organic groups couple to form the final product, regenerating the Pd(0) catalyst. chemrxiv.orglibretexts.org |

Role of Catalyst Structure in Reaction Pathways

The structure of the palladium catalyst, particularly the nature of the ligands bound to the metal center, plays a paramount role in determining the reaction pathway and, crucially, the site-selectivity in the cross-coupling of polyhalogenated substrates like this compound. scispace.comnih.gov By judiciously selecting the ligands, one can often control which halogenated site undergoes oxidative addition. nih.gov

Ligands influence the catalytic process by modifying the steric and electronic properties of the palladium center. princeton.edu Electron-rich and sterically bulky ligands are known to facilitate the oxidative addition and reductive elimination steps. libretexts.org In the context of this compound, different phosphine ligands have been shown to induce opposite regioselectivity. researchgate.netscispace.com

A study on the Suzuki-Miyaura coupling of various dihaloazoles demonstrated this principle effectively. The choice between different phosphine-based ligands could direct the arylation to either the C2 or the C4/C5 position of the heterocyclic ring. scispace.com For this compound, this ligand-dependent site-selectivity allows for the controlled synthesis of either 2-aryl-4-iodooxazole or 4-aryl-2-iodooxazole. researchgate.netnih.gov

The table below summarizes findings on ligand-controlled site-selectivity for dihaloazole derivatives, which illustrates the principle applicable to this compound.

| Substrate | Ligand System | Preferred Site of Coupling | Reference |

| 2,5-dihalo-1-methylimidazole | Phosphine Ligand A | C2-arylation | scispace.com |

| 2,5-dihalo-1-methylimidazole | Phosphine Ligand B | C5-arylation | scispace.com |

| 2,4-dibromothiazole | Xantphos-based catalyst | C2-arylation | scispace.com |

| This compound | Altered Metal/Ligand Complex | C4-arylation over C2 | nih.gov |

Furthermore, the coordination number of the active palladium species (e.g., monoligated PdL vs. bisligated PdL₂) can influence the mechanism of oxidative addition and, consequently, the site of reaction. nih.gov Bulky ligands can favor the formation of highly reactive, low-coordinate palladium complexes that exhibit different selectivity compared to more saturated catalyst species. nih.gov In some systems, the formation of multinuclear palladium species has also been found to afford unique selectivity that differs from that achieved with conventional mononuclear catalysts. nih.gov

Applications of 2,4 Diiodooxazole in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Heterocyclic Compounds

The di-iodinated nature of 2,4-diiodooxazole makes it a versatile precursor for creating a variety of complex heterocyclic structures. The differential reactivity of the iodine atoms at the C2 and C4 positions of the oxazole (B20620) ring can be exploited to achieve site-selective cross-coupling reactions, enabling the sequential introduction of different molecular fragments. nih.govresearchgate.net

Construction of Polyoxazole Architectures

While direct research on the use of this compound for constructing polyoxazole architectures is not extensively detailed in the provided search results, its role as a dihalogenated heterocycle suggests its potential in iterative cross-coupling strategies. Such strategies are fundamental to the synthesis of polymers and oligomers composed of repeating oxazole units. The ability to selectively functionalize the C2 and C4 positions would be instrumental in the controlled, step-wise assembly of polyoxazole chains.

Assembly of Natural Product Frameworks

This compound has proven to be an invaluable tool in the total synthesis of several natural products, particularly those containing a rare oxazole-pyrrole motif. uit.nomdpi.com

Total Synthesis of Breitfussin Analogues

The breitfussins are a family of halogen-rich marine natural products isolated from the Arctic hydrozoan Thuiaria breitfussi. researchgate.net These compounds feature a unique tetracyclic framework comprising an indole (B1671886), an oxazole, and a pyrrole (B145914) ring system. uit.noresearchgate.net The first total synthesis of breitfussin A and B utilized a this compound derivative as a key intermediate. acs.orgresearchgate.net

In this synthesis, an indole-oxazole fragment underwent a double lithiation-iodination sequence to yield the this compound core. acs.org This intermediate then participated in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with N-Boc-2-pyrroleboronic acid to introduce the pyrrole moiety, ultimately leading to the formation of the protected breitfussin A precursor. acs.org The reactivity of the 2-iodooxazole (B2367723) was found to be lower than that of the diiodooxazole, highlighting the electronic influence of the substituents on the oxazole ring. acs.org A separate, conceptually distinct synthesis of breitfussin B also highlights the importance of halogenated oxazole precursors in late-stage functionalization strategies. iastate.edu

Table 1: Key Reactions in the Total Synthesis of Breitfussin A

| Step | Reactants | Reagents and Conditions | Product | Yield |

| Iodination | 4-Iodooxazole (B3223780) derivative | 1. Lithiation 2. Iodination | This compound derivative | 65% acs.org |

| Suzuki-Miyaura Coupling | This compound derivative, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, dioxane/water, rt | Protected Breitfussin A precursor | 61% acs.org |

Synthesis of Phorbazole Analogues

Phorbazoles are a group of polychlorinated marine natural products isolated from the sponge Phorbas aff. clathrata. mdpi.com Structurally similar to the breitfussins, they contain a phenol (B47542) group in place of the indole. uit.no The synthesis of phorbazole analogues has also employed this compound derivatives as key building blocks. uit.nomdpi.com

In the total synthesis of phorbazole B, a this compound intermediate was synthesized from an oxazole precursor via a double deprotonation-iodination reaction using lithium hexamethyldisilazide (LiHMDS) and iodine. mdpi.com The iodine at the 4-position of the oxazole was found to be acid-labile and acted as a protecting group during subsequent transformations. mdpi.comresearchgate.net This di-iodinated intermediate then underwent a Suzuki-Miyaura coupling to introduce a pyrrole ring, a crucial step in assembling the phorbazole framework. mdpi.comresearchgate.net

Preparation of Diverse Multisubstituted Arenes and Heteroarenes

The ability to perform site-selective cross-coupling reactions on polyhalogenated arenes and heteroarenes is a powerful tool for generating molecular diversity. nih.gov this compound serves as an excellent substrate for such transformations. The reactivity of the C-I bonds can be modulated by the choice of catalyst and reaction conditions, allowing for the selective substitution of one iodine atom over the other. nih.govresearchgate.net This controlled functionalization enables the synthesis of a wide array of 2,4-disubstituted oxazoles, which are valuable scaffolds in medicinal chemistry and materials science. msesupplies.com The C-H amination of unactivated arenes and heteroarenes presents an alternative, complementary strategy for the synthesis of arylamines, precluding the need for prior halogenation. chemrxiv.org

Precursor for Pharmacologically Relevant Scaffolds

Nitrogen-containing heterocycles are prominent structural motifs in a vast number of FDA-approved drugs. msesupplies.com The oxazole core of this compound is a key component in various pharmacologically active compounds. Its utility as a building block allows for the creation of novel molecules with potential therapeutic applications, including antimicrobial and anticancer agents. lookchem.com The incorporation of heterocycles like oxazole into peptoid backbones is another strategy to enhance the chemical diversity of combinatorial libraries for drug discovery. nih.gov

The synthesis of natural products like the breitfussins and phorbazoles, which themselves exhibit interesting biological activities, further underscores the importance of this compound as a precursor to pharmacologically relevant scaffolds. uit.nomdpi.com For instance, some phorbazole analogues have shown inhibitory activity against cancer cells in vitro. mdpi.com

Synthetic Strategies for Novel Molecule Generation

The dihalogenated structure of this compound presents it as a valuable and versatile building block in advanced organic synthesis for the generation of novel molecules. The presence of two distinct iodine atoms on the oxazole core allows for sequential and site-selective functionalization, enabling the modular construction of complex and diverse molecular architectures. The oxazole framework itself is a key feature in numerous bioactive and pharmaceutically important compounds, making strategies for its derivatization highly valuable. nih.gov

A primary strategy for elaborating the this compound scaffold involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction creates carbon-carbon bonds by coupling the diiodooxazole with various boronic acids. A significant challenge and area of research has been the control of regioselectivity—that is, selectively reacting at either the C2 or the C4 position. nih.govrsc.org The ability to dictate the position of substitution is crucial for the rational design and synthesis of new chemical entities.

Research has demonstrated that the site-selectivity of the Suzuki-Miyaura coupling of this compound can be effectively controlled by the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst. scispace.com While theoretical calculations might predict the C2 position to be more reactive, experimental results have shown that many standard ligands favor coupling at the C4 position. nih.govrsc.org However, through extensive screening and development, specific ligand systems have been identified that provide high selectivity for substitution at either the C2 or C4 position. rsc.orgscispace.com

For instance, Strotman, Chobanian, and coworkers developed a catalyst-controlled, site-selective Suzuki-Miyaura coupling of this compound with phenylboronic acid. scispace.com Their findings revealed that highly electron-rich phosphine ligands tend to favor the formation of the C2-phenylated product. scispace.com Specifically, the use of 1,3,5-Triaza-7-phosphaadamantane (B1222458) (PTA) as a ligand was exceptionally effective in affording the C2-arylated product with high site-selectivity. scispace.com Conversely, to achieve selective coupling at the C4 position, the ligand Xantphos was found to be uniquely effective, mediating highly selective mono-arylation at this site. rsc.orgscispace.com These ligand-dependent strategies allow for the programmed synthesis of distinct 2-aryloxazoles or 4-aryloxazoles from a single dihalogenated precursor.

The successful development of these selective catalytic systems provides an efficient pathway to introduce a wide variety of substituents at specific positions on the oxazole ring, facilitating the rapid diversification of this important heterocyclic core for applications in medicinal chemistry and materials science. nih.govscispace.com

Interactive Data Table: Ligand-Controlled Site-Selective Suzuki-Miyaura Coupling of this compound

The following table summarizes the key research findings on the catalyst-controlled, site-selective coupling of this compound with arylboronic acids. scispace.com

| Entry | Desired Product | Ligand | Selectivity (C4:C2) | Major Product Structure |

| 1 | 4-Phenyl-2-iodooxazole | Xantphos | High for C4 | 4-Phenyl-2-iodooxazole |

| 2 | 2-Phenyl-4-iodooxazole | 1,3,5-Triaza-7-phosphaadamantane (PTA) | High for C2 | 2-Phenyl-4-iodooxazole |

Medicinal Chemistry and Biological Activity Research Potential of 2,4 Diiodooxazole Derivatives

Exploration of Antimicrobial Activities

The search for new antimicrobial agents is a critical global health priority due to the rise of drug-resistant pathogens. Halogenated heterocyclic compounds have historically shown promise in this area. While no specific studies on the antimicrobial activity of 2,4-diiodooxazole derivatives are currently available, the general antimicrobial potential of other halogenated and non-halogenated oxazole (B20620) and related azole derivatives provides a strong rationale for their investigation.

Future research in this area should focus on the synthesis of a library of this compound derivatives with diverse substitutions at the remaining C5 position of the oxazole ring. These derivatives should then be systematically screened against a panel of clinically relevant bacteria and fungi.

Table 1: Proposed Screening Panel for Antimicrobial Activity of this compound Derivatives

| Bacterial Strains (Gram-positive) | Bacterial Strains (Gram-negative) | Fungal Strains |

| Staphylococcus aureus (including MRSA) | Escherichia coli | Candida albicans |

| Streptococcus pneumoniae | Pseudomonas aeruginosa | Aspergillus fumigatus |

| Enterococcus faecalis (including VRE) | Klebsiella pneumoniae | Cryptococcus neoformans |

Investigation of Anticancer Properties

The development of novel anticancer agents remains a cornerstone of pharmaceutical research. Many heterocyclic compounds, including various oxazole derivatives, have demonstrated potent cytotoxic activity against a range of cancer cell lines. The unique electronic and steric properties conferred by the two iodine atoms in this compound could lead to derivatives with novel mechanisms of action or improved efficacy.

A systematic investigation would involve synthesizing a diverse set of this compound derivatives and evaluating their in vitro cytotoxicity against a panel of human cancer cell lines representing different tumor types.

Table 2: Proposed Panel of Human Cancer Cell Lines for Anticancer Screening

| Cancer Type | Cell Line |

| Breast Cancer | MCF-7, MDA-MB-231 |

| Lung Cancer | A549, H460 |

| Colon Cancer | HCT116, HT-29 |

| Prostate Cancer | PC-3, DU145 |

| Leukemia | K562, Jurkat |

Role as a Pharmaceutical Candidate and Building Block in Drug Development

The utility of this compound extends beyond its potential intrinsic biological activity; it is a highly valuable building block for the synthesis of more complex molecules. The two iodine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at the C2 and C4 positions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

The development of efficient and selective methods for the derivatization of this compound is a crucial first step in harnessing its potential in drug discovery.

Table 3: Potential Cross-Coupling Reactions for Derivatization of this compound

| Reaction Type | Reactant | Introduced Moiety |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Aryl/heteroaryl groups |

| Stille Coupling | Organostannanes | Various organic groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| Heck Coupling | Alkenes | Alkenyl groups |

| Buchwald-Hartwig Amination | Amines | Amino groups |

Development of Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Once initial "hit" compounds with promising antimicrobial or anticancer activity are identified, the next critical phase is the development of structure-activity relationship (SAR) studies. SAR studies systematically explore how modifications to the chemical structure of a molecule affect its biological activity. By synthesizing and testing a series of related analogs, researchers can identify the key structural features responsible for potency, selectivity, and other desirable pharmaceutical properties.

For this compound derivatives, SAR studies would focus on understanding the influence of substituents at the C5 position, as well as the impact of replacing one or both iodine atoms with other functional groups. This systematic approach is fundamental to optimizing lead compounds and advancing them through the drug discovery pipeline.

Computational and Theoretical Studies on 2,4 Diiodooxazole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory allows for the determination of the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org In the context of 2,4-diiodooxazole, DFT calculations are instrumental in understanding its electronic properties, which in turn govern its reactivity.

Computational studies, often employing DFT methods, are used to analyze the electronic structure of oxadiazole derivatives. nih.gov These analyses include the assessment of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for predicting the influence of substituents and molecular arrangements on the electronic properties. nih.gov For halogenated heteroarenes like this compound, the site-selectivity of cross-coupling reactions is influenced by factors such as the strengths of the carbon-halogen bonds and the coefficients of the heterocycle's LUMO. mdpi.com

DFT provides a means to obtain both quantitative and qualitative information about the structural and electronic features of such molecules. mdpi.com The electronic distribution in heteroaryl polyhalides, which is a key factor in determining reactivity, is controlled by the position of the halogen atoms relative to the ring's heteroatoms. semanticscholar.org

Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly through methods like DFT, is increasingly used to model and understand molecular phenomena, including reaction mechanisms and transition states. e3s-conferences.org The exploration of transition state geometries is fundamental to elucidating chemical reaction pathways and modeling their kinetics. arxiv.org For reactions involving this compound, computational modeling helps in understanding the mechanistic details of processes like site-selective cross-coupling reactions.

The site-selectivity in Suzuki-Miyaura cross-coupling reactions of this compound is a well-studied example. semanticscholar.orgrsc.org Experimental findings show that under most conditions, the reaction occurs preferentially at the C4 position, though often with poor selectivity over the C2 position. semanticscholar.orgrsc.org However, by screening various phosphine (B1218219) ligands, specific catalysts have been identified to achieve high selectivity for either the C4 or C2 position. semanticscholar.orgrsc.org For instance, Xantphos® has been found to be highly selective for mono-Suzuki-Miyaura coupling reactions at C4, while 1,3,5-triaza-7-phosphaadamantane (B1222458) in acetonitrile (B52724) promotes high selectivity for C2. rsc.orgnih.gov

Computational studies have shed light on how factors like the nature of phosphine ligands and the ligation state of the palladium catalyst can influence the activation energies of oxidative addition, a key step in the catalytic cycle. rsc.orgnih.gov The 'distortion-interaction' DFT analysis is a computational method used to predict the most favorable position for oxidative addition by palladium catalysts. nih.gov Such computational approaches can dissect the electronic components of the heteroaryl system and account for steric factors and directing effects from adjacent functional groups during the oxidative addition process. rsc.org

The following table summarizes the ligand-dependent site-selectivity in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. mdpi.com

| Catalyst System | Major Product | Position of Phenylation |

| Pd(OAc)₂ / Xantphos® | 2-iodo-4-phenyloxazole | C4 |

| Pd(OAc)₂ / 1,3,5-Triaza-7-phosphaadamantane | 4-iodo-2-phenyloxazole | C2 |

Prediction of Regioselectivity and Reactivity Profiles

Predicting the regioselectivity of reactions involving polyhalogenated heteroarenes like this compound is a significant challenge in synthetic chemistry. Computational strategies have been increasingly applied to predict the outcome of cross-coupling reactions for various heterocyclic systems. nih.gov One of the key factors governing site selectivity is the relative bond dissociation energies (BDEs) of the carbon-halogen bonds, where a lower BDE indicates the preferred site of oxidative addition. nih.gov The general reactivity trend for carbon-halogen bonds is C–I > C–Br > C–Cl > C–F. nih.gov

For heteroaryl polyhalides with a single type of halogen, the intrinsic relative electrophilicities of the different ring carbons are a critical factor controlling site-selectivity in Suzuki-Miyaura coupling reactions. rsc.orgnih.gov Several methods have been employed to predict selectivity, including the analysis of ¹H NMR chemical shifts of the parent non-halogenated heteroarenes, as proposed by Handy and Zhang. semanticscholar.orgrsc.org This method predicts that for oxazole (B20620), Suzuki-Miyaura coupling should occur at the C2 position. semanticscholar.orgrsc.org However, experimentally, this compound predominantly undergoes coupling at C4 under many conditions. semanticscholar.orgrsc.org This discrepancy highlights the complex interplay of factors that determine regioselectivity and the importance of computational models to provide a more nuanced understanding.

Computational models can, in principle, not only dissect the electronic components of the heteroaryl system but also account for steric factors and the directing effects of adjacent functional groups during the oxidative addition process. rsc.org For this compound, it has been shown that while the C4 position is generally more reactive, the selectivity can be reversed to favor the C2 position by altering the reaction conditions, specifically the metal/ligand complex. nih.gov

The following table presents a comparison of predicted versus experimental regioselectivity for the Suzuki-Miyaura coupling of this compound.

| Method of Prediction | Predicted Reactive Site | Experimental Outcome (General) |

| ¹H NMR Analysis (Handy & Zhang) | C2 | C4 (often with poor selectivity) |

Conformational Analysis and Molecular Dynamics Simulations (if applicable)

While extensive conformational analysis and molecular dynamics (MD) simulations specifically for the isolated this compound molecule are not widely reported in the provided search results, these computational techniques are highly relevant for understanding the behavior of substituted oxadiazole derivatives and their interactions in larger systems.

Conformational analysis involves evaluating the energies and geometries of different conformers of a molecule using force fields. researchgate.net This is crucial for understanding how a molecule might orient itself, for example, when interacting with a catalyst or a biological target. researchgate.net

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time. nih.gov These simulations can reveal how a molecule like a substituted this compound might move and fluctuate in solution or when bound to another molecule. nih.govbiorxiv.org For instance, MD simulations have been used to study the stacking of oxadiazole derivatives and their stability in a solvent environment. nih.gov Such simulations can also be used to explore the conformational landscape of a molecule and identify different stable or metastable states. plos.org

Although direct MD simulation data for this compound is not available in the provided context, the principles of these methods are applicable. For example, in the context of its reactions, MD simulations could be used to model the approach of the catalyst to the oxazole ring and to study the conformational changes that occur during the reaction process.

Future Research Directions and Perspectives

Development of Greener Synthetic Pathways for 2,4-Diiodooxazole

The current syntheses of this compound often involve multi-step processes with the use of strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) and iodine as the electrophile. uit.noacs.org A significant future direction is the development of more environmentally friendly and efficient synthetic routes. This could involve exploring alternative iodinating agents that are less hazardous and produce less waste. Furthermore, the development of one-pot syntheses or catalytic methods that avoid the use of stoichiometric strong bases would represent a substantial advancement in green chemistry. Research into flow chemistry processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and reaction control.

Discovery of Novel Reactivity Modes

The reactivity of this compound is primarily centered around palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, at the C2 and C4 positions. ignited.in Future research should aim to uncover new modes of reactivity for this dihalogenated heterocycle. This could include exploring transition-metal-free coupling reactions, C-H activation methodologies, or photochemical transformations. Investigating the potential for selective mono-functionalization under various conditions to yield either 2-iodo-4-substituted or 4-iodo-2-substituted oxazoles with high selectivity would significantly enhance its synthetic utility. The development of catalyst-controlled site-selective couplings, where the choice of ligand dictates the position of the reaction, is a particularly promising avenue. mdpi.com For instance, studies have shown that using different phosphine (B1218219) ligands can direct the Suzuki-Miyaura coupling to selectively occur at either the C2 or C4 position. mdpi.comrsc.org

Expansion of Applications in Materials Science

While this compound is primarily utilized in medicinal chemistry and organic synthesis, its potential in materials science remains largely unexplored. lookchem.comidu.ac.idreddit.commines.edu The rigid, planar structure of the oxazole (B20620) ring, combined with the potential for functionalization at two distinct positions, makes it an attractive scaffold for the development of novel organic materials. Future research could focus on incorporating this compound into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the heavy iodine atoms could also be exploited to create materials with interesting photophysical properties, such as phosphorescence or enhanced intersystem crossing. Furthermore, the ability to form poly-oxazole structures through sequential cross-coupling reactions opens up possibilities for creating novel ligands for catalysis or porous organic frameworks for gas storage and separation. ignited.in

Advanced Biological Evaluations and Target Identification

This compound and its derivatives have shown potential as antimicrobial and anticancer agents. lookchem.com However, a deeper understanding of their biological mechanisms of action is needed. Future research should involve comprehensive biological evaluations to identify the specific cellular targets and pathways through which these compounds exert their effects. This could involve techniques such as proteomics, genomics, and cellular imaging. Identifying the molecular targets will be crucial for optimizing the therapeutic potential of this compound-containing compounds and for designing new analogues with improved efficacy and selectivity. Structure-activity relationship (SAR) studies, facilitated by the modular synthesis of derivatives from this compound, will be instrumental in this endeavor.

Integration with Machine Learning and AI for Reaction Discovery and Optimization

The fields of machine learning and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. researchgate.net In the context of this compound, AI algorithms could be employed to predict the outcomes of reactions, optimize reaction conditions for higher yields and selectivity, and even propose novel synthetic pathways. By analyzing vast datasets of chemical reactions, machine learning models could identify subtle patterns and correlations that are not immediately obvious to human chemists. This could accelerate the discovery of new reactivity modes for this compound and facilitate the design of more efficient and sustainable synthetic processes. For instance, AI could be used to screen virtual libraries of catalysts and ligands to identify the optimal combination for a desired site-selective transformation.

Q & A

Q. Q1. What are the standard protocols for synthesizing 2,4-diiodooxazole, and how are intermediates stabilized during its preparation?

To synthesize this compound, reflux conditions with polar aprotic solvents (e.g., DMSO or ethanol) are commonly employed, followed by purification via recrystallization or column chromatography. For example, intermediates like hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) require ice-water quenching and prolonged stirring to stabilize reactive intermediates . Characterization typically involves NMR (¹H/¹³C) to confirm iodination at positions 2 and 4, alongside mass spectrometry for molecular weight validation.

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

X-ray crystallography is the gold standard for structural confirmation, but ¹H NMR and IR spectroscopy are practical for routine analysis. For iodinated oxazoles, distinctive deshielding in ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and IR stretches (C-I bonds at ~500 cm⁻¹) are critical markers .

Advanced Synthetic Challenges

Q. Q3. How can researchers optimize reaction yields when scaling up this compound synthesis?

Key variables include solvent polarity (DMSO enhances electrophilic iodination), temperature control (reflux at 80–100°C), and stoichiometric excess of iodine sources (e.g., N-iodosuccinimide). Kinetic studies using HPLC or GC-MS can identify rate-limiting steps, such as iodine radical formation .

Q. Q4. What strategies mitigate halogen exchange side reactions during diiodination of oxazole precursors?

Using bulky ligands (e.g., triphenylphosphine) or low-temperature conditions minimizes undesired polyhalogenation. Computational modeling (DFT) can predict reactive sites, guiding selective iodination .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for screening this compound’s antimicrobial activity?

Standard assays include broth microdilution (MIC determination) against Gram-positive/negative bacteria. For mechanistic insights, time-kill curves and membrane permeability tests (using fluorescent probes like propidium iodide) are recommended .

Q. Q6. How can molecular docking elucidate this compound’s interaction with bacterial targets like DNA gyrase?

Docking software (AutoDock Vina) models ligand-enzyme interactions, focusing on hydrogen bonding with catalytic residues (e.g., Tyr-122 in Staphylococcus aureus gyrase). Validate predictions with mutagenesis studies or crystallographic data .

Data Analysis and Contradictions

Q. Q7. How should researchers resolve discrepancies between computational and experimental data for this compound’s electronic properties?

Compare DFT-predicted HOMO-LUMO gaps with experimental UV-Vis spectra. Adjust computational parameters (basis sets, solvation models) to align with observed λmax values. Discrepancies often arise from solvent effects or incomplete basis sets .

Q. Q8. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

Nonlinear regression (e.g., Hill equation) models dose-response curves. Use ANOVA to compare IC50 values across cell lines, and report confidence intervals to address variability .

Environmental and Safety Considerations

Q. Q9. What methodologies assess this compound’s environmental persistence in aqueous systems?

Employ OECD 301B (ready biodegradability) or HPLC-MS to track degradation products. Hydrolysis studies at varying pH (e.g., pH 4–9) reveal stability trends, while QSAR models predict eco-toxicity endpoints .

Computational and Experimental Integration

Q. Q10. How can hybrid DFT-experimental approaches improve synthetic route design for this compound analogs?

DFT calculates transition-state energies to identify feasible pathways (e.g., iodine radical addition vs. electrophilic substitution). Validate with kinetic isotope effects (KIE) experiments using deuterated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.